Structural Differentiation: N-Benzyl Substitution vs. Unsubstituted Analog (CAS 62400-47-9)
CAS 62400-01-5 contains an N-benzyl substituent on the amide nitrogen, whereas the closest simpler analog, N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide (CAS 62400-47-9), bears only a hydrogen at this position . The benzyl group adds 90.12 Da of molecular weight (327.5 vs. 237.3 g/mol) and contributes significant hydrophobicity (XLogP3 of 4.3 for the target compound) . The N-benzyl group also eliminates the sole hydrogen bond donor present in the unsubstituted analog, reducing the HBD count from 1 to 0 . This transforms the compound from a secondary amide to a tertiary amide, which has implications for metabolic stability and target binding geometry . In pyrazole amide series such as the PRMT1 inhibitors described in EP2970133, N-substitution pattern is a primary determinant of both potency and selectivity .
| Evidence Dimension | Molecular weight and hydrogen bond donor count |
|---|---|
| Target Compound Data | MW 327.5 g/mol; HBD count 0; XLogP3 4.3; HBA count 2; Rotatable bonds 8 |
| Comparator Or Baseline | CAS 62400-47-9: MW 237.3 g/mol; HBD count 1; LogP 3.6; HBA count 2; Rotatable bonds 6 |
| Quantified Difference | Delta MW: +90.2 Da; Delta HBD: -1; Delta estimated LogP: +0.7; Delta rotatable bonds: +2 |
| Conditions | Computed physicochemical properties from PubChem and ChemSrc databases. |
Why This Matters
The absence of a hydrogen bond donor and increased lipophilicity alter both oral bioavailability potential and blood-brain barrier penetration predictions, making CAS 62400-01-5 fundamentally distinct from CAS 62400-47-9 in any biological assay context.
- [1] PubChem. N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide CID 20394343. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/62400-01-5 View Source
- [2] EP2970133B1. Pyrazole derivatives as PRMT1 inhibitors and uses thereof. European Patent Office, 2018. Available at: https://patents.justia.com/patent/20160039767 View Source
